molecular formula C7H6ClF2NO B2561390 (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol CAS No. 2416218-60-3

(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol

Cat. No.: B2561390
CAS No.: 2416218-60-3
M. Wt: 193.58
InChI Key: OLAJPBUSGGWSNY-LURJTMIESA-N
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Description

(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol moiety with a fluorine atom

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the effects of halogenated pyridine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.

Medicine

In medicine, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol typically involves the introduction of the fluorine and chlorine substituents onto the pyridine ring, followed by the addition of the ethanol moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring using reagents such as chlorine gas or fluorinating agents.

    Alcohol Addition: Addition of the ethanol moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanol moiety to a carbonyl group.

    Reduction: Reduction of the pyridine ring or other functional groups.

    Substitution: Replacement of the chlorine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions could produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, while the ethanol moiety may affect its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol: shares similarities with other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and stereochemistry. The presence of both chlorine and fluorine atoms, along with the (1R) configuration, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAJPBUSGGWSNY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(CF)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1[C@H](CF)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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